molecular formula C19H16O3 B1198049 CCRIS 1749 CAS No. 81851-67-4

CCRIS 1749

Cat. No.: B1198049
CAS No.: 81851-67-4
M. Wt: 292.3 g/mol
InChI Key: LMQWCOZFQUNBGM-ZSYWTGECSA-N
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Description

CCRIS 1749 is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally characterized by the presence of an epoxide group and two hydroxyl groups on a tetrahydro-methylated chrysene backbone. PAHs are known for their carcinogenic properties, and their derivatives are often studied for their biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.

    Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

CCRIS 1749 undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of various ring-opened products depending on the nucleophile used.

Scientific Research Applications

CCRIS 1749 has several applications in scientific research:

    Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.

    Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.

    Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.

    Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another PAH with similar carcinogenic properties.

    Chrysene: The parent compound without the epoxide and hydroxyl groups.

    5-Methylchrysene: A methylated derivative of chrysene without the epoxide and hydroxyl groups.

Uniqueness

CCRIS 1749 is unique due to the combination of its epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis and for developing potential therapeutic agents.

Properties

CAS No.

81851-67-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1

InChI Key

LMQWCOZFQUNBGM-ZSYWTGECSA-N

SMILES

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4

Isomeric SMILES

CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4

Key on ui other cas no.

111901-42-9

Synonyms

7,8-DETMC
9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene
trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene

Origin of Product

United States

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